N-Morpholinyllysergamide maleate

Description

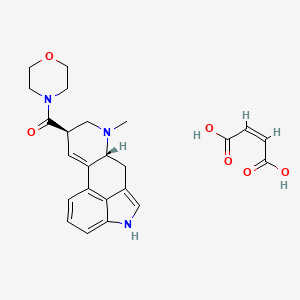

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(Z)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2.C4H4O4/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-3(6)1-2-4(7)8/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCMTRGSZCFIFZ-ZYXUSYCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101896-80-4 | |

| Record name | N-Morpholinyllysergamide maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101896804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-MORPHOLINYLLYSERGAMIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VZ8CR9TLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of N Morpholinyllysergamide Maleate

Established Methodologies for Lysergic Acid Amide Synthesis

The synthesis of lysergic acid amides is a well-established field, primarily revolving around the formation of an amide bond with lysergic acid. Historically, one of the earliest methods involved the use of lysergic acid azide, which is reactive towards amines. scribd.comacs.org This process, however, is known to have drawbacks, including the potential for racemization. scribd.comacs.org

More contemporary and efficient methods have been developed to circumvent these issues. A significant advancement was the use of mixed anhydrides. For instance, reacting dry lysergic acid with trifluoroacetic anhydride (B1165640) at low temperatures produces a mixed anhydride of lysergic and trifluoroacetic acids. google.com This intermediate readily reacts with a primary or secondary amine to form the desired lysergic acid amide. google.com Another approach involves forming a mixed anhydride with sulfuric acid, which also facilitates the amidation under mild conditions. scribd.com These methods are generally preferred as they minimize racemization and decomposition of the sensitive lysergic acid molecule. scribd.comacs.org

Peptide coupling reagents have also found application in lysergamide (B1675752) synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, although they may present challenges. acs.org The choice of method often depends on the specific amine being coupled and the desired purity and yield of the final product.

Specific Synthetic Approaches to N-Morpholinyllysergamide Maleate (B1232345) Precursors

The primary precursor for the synthesis of N-Morpholinyllysergamide maleate is lysergic acid. The total synthesis of lysergic acid is a complex endeavor that has been accomplished through various routes. Notable approaches include those developed by Woodward, Hendrickson, and Szantay. nih.gov These total syntheses provide access to the core ergoline (B1233604) structure from simple starting materials. nih.govnsf.govnih.gov

A more common and practical approach is the semi-synthesis from naturally occurring ergot alkaloids, such as ergotamine. nih.govnih.govcaymanchem.com These alkaloids can be hydrolyzed to yield lysergic acid. nih.gov Biotechnological methods, utilizing fermentation of fungi like Claviceps purpurea, are also employed for the large-scale production of lysergic acid. nih.govresearchgate.net

Once lysergic acid is obtained, it can be converted to N-Morpholinyllysergamide. This is typically achieved by activating the carboxylic acid group of lysergic acid and then reacting it with morpholine (B109124). The activation can be accomplished using methods described in the previous section, such as the formation of a mixed anhydride. Following the amidation reaction, the product is often isolated and purified as its maleate salt to improve stability and handling.

Derivatization and Structural Modification Strategies for Lysergamide Analogs

The core lysergamide scaffold offers several positions for structural modification, allowing for the synthesis of a wide range of analogs. These modifications can be broadly categorized into changes at the indole (B1671886) ring (N1-position), the ergoline nitrogen (N6-position), and the amide moiety.

N1-Position Indole Ring Modifications

The indole nitrogen at the N1-position can be substituted with various groups. For example, acylation of the indole nitrogen with reagents like propionyl chloride can yield 1-propionyl derivatives. nih.gov Other analogs with different acyl groups, such as acetyl (ALD-52) and butyryl (1B-LSD), have also been synthesized. unodc.orgnih.gov These modifications are typically introduced after the formation of the lysergamide core. researchgate.net

| Compound | N1-Substituent |

| 1-Propionyl-LSD (1P-LSD) | Propionyl |

| 1-Acetyl-LSD (ALD-52) | Acetyl |

| 1-Butyryl-LSD (1B-LSD) | Butyryl |

| 1-Cyclopropylmethanoyl-LSD (1cP-LSD) | Cyclopropylmethanoyl |

| 1-Valeryl-LSD (1V-LSD) | Valeryl |

N6-Position Alkyl Substitutions

The methyl group at the N6-position of the ergoline ring can be replaced with other alkyl groups. This is typically achieved by starting with norlysergic acid, which lacks the N6-methyl group, and then performing an N-alkylation reaction. nih.gov For instance, reaction with ethyl iodide or allyl bromide can introduce ethyl (ETH-LAD) or allyl (AL-LAD) groups, respectively. nih.govnih.gov Studies have shown that the size and nature of the N6-alkyl substituent can influence the properties of the resulting lysergamide. caymanchem.comnih.gov

| Compound | N6-Substituent |

| N-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) | Ethyl |

| N-Allyl-6-nor-lysergic acid diethylamide (AL-LAD) | Allyl |

| N-Propyl-6-nor-lysergic acid diethylamide | n-Propyl |

Amide Moiety Variations

A wide variety of lysergamide analogs can be generated by changing the amine component during the synthesis. Instead of diethylamine, which yields LSD, other amines can be used to create different amides. The synthesis of N-Morpholinyllysergamide itself is an example of this, where morpholine is used as the amine. nih.gov Other examples include the use of a 2,4-dimethylazetidine (B2808748) to produce LSZ, or a sec-butylamine (B1681703) to create lysergic acid 2-butyl amide (LSB). nih.govwikipedia.org The nature of the amide substituent significantly impacts the steric and electronic properties of the molecule. Bioisosteric replacements for the amide bond, such as triazoles, have also been explored in medicinal chemistry to create peptidomimetics with potentially improved properties. nih.gov

| Compound | Amide Moiety |

| Lysergic acid diethylamide (LSD) | N,N-Diethylamide |

| N-Morpholinyllysergamide (LSM-775) | Morpholide |

| (2’S,4’S)-Lysergic acid 2,4-dimethylazetidide (LSZ) | (2S,4S)-2,4-dimethylazetidide |

| Lysergic acid 2-butyl amide (LSB) | N-(sec-butyl)amide |

| Ergine (LSA) | Amide (NH2) |

Stereochemical Considerations in Lysergamide Synthesis

The lysergamide molecule possesses multiple stereocenters, with the C5 and C8 positions being particularly important. chemistryviews.org The naturally occurring and synthetically desired configuration is typically the (5R, 8R) stereoisomer. chemistryviews.org During synthesis, especially under basic conditions, epimerization at the C8 position can occur, leading to the formation of the inactive (5R, 8S) isomer, known as iso-lysergamide. chemistryviews.org For example, in the case of LSD, this would be iso-LSD. This mixture of diastereomers usually requires chromatographic separation to isolate the desired active isomer. chemistryviews.org The C5 stereocenter is generally stable under typical synthetic conditions. chemistryviews.org Careful control of reaction conditions is crucial to minimize the formation of unwanted stereoisomers. total-synthesis.comyoutube.com

Exploration of Novel Synthetic Pathways for this compound

The synthesis of N-Morpholinyllysergamide, a derivative of lysergic acid, has evolved from classical methods to more refined and efficient pathways. The primary challenge in synthesizing lysergamides lies in the formation of the amide bond between the sensitive lysergic acid core and the desired amine, in this case, morpholine, without causing racemization or degradation of the starting material. mdma.chnih.gov This section explores both established and novel synthetic strategies for the preparation of N-Morpholinyllysergamide.

Historically, the synthesis of lysergamides involved the conversion of lysergic acid into a more reactive species, such as an acid halide or azide, to facilitate the reaction with an amine. mdma.ch However, these methods often require harsh conditions that are incompatible with the delicate indole structure of lysergic acid, leading to decomposition and the formation of undesired isomers. mdma.ch

A significant advancement in the synthesis of lysergamides was the development of the mixed anhydride method. One patented approach for the preparation of d-lysergic acid morpholide involves the use of a sulfur trioxide-dimethylformamide complex. google.com In this process, a salt of d-lysergic acid, such as potassium d-lysergate monohydrate, is dissolved in anhydrous dimethylformamide and treated with the sulfur trioxide-dimethylformamide complex. This in-situ formation of a mixed anhydride of lysergic acid and sulfuric acid activates the carboxyl group for subsequent nucleophilic attack by morpholine. google.com The resulting d-lysergic acid morpholide can then be isolated as its maleate salt. google.com

Another mixed anhydride approach involves the use of trifluoroacetic anhydride. google.com In this method, a suspension of dry lysergic acid in a suitable solvent like acetonitrile (B52724) is treated with trifluoroacetic anhydride at a reduced temperature to form the mixed anhydride of lysergic and trifluoroacetic acids. google.com This activated intermediate is then reacted with a primary amine to yield the corresponding lysergic acid amide. google.com

The field of peptide synthesis has introduced a plethora of coupling reagents that offer milder and more selective conditions for amide bond formation, representing a novel direction for the synthesis of N-Morpholinyllysergamide. mdma.chbachem.com These reagents are designed to activate the carboxylic acid group of lysergic acid, making it susceptible to nucleophilic attack by morpholine while minimizing side reactions and preserving the stereochemistry of the chiral centers.

One of the most well-established classes of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). peptide.comyoutube.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide bond. To suppress side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. mdma.ch

More modern and highly efficient coupling reagents include phosphonium (B103445) and aminium/uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). bachem.compeptide.com These reagents have demonstrated high coupling efficiencies and rapid reaction times in peptide synthesis and are applicable to the synthesis of complex amides like N-Morpholinyllysergamide. mdma.chbachem.com For instance, a proposed synthesis of a lysergamide using HBTU involves dissolving lysergic acid and HBTU in a suitable dry solvent, followed by the addition of the amine. mdma.ch The reaction proceeds at room temperature, and the workup is typically straightforward. mdma.ch

The table below summarizes various synthetic approaches for the formation of the amide bond in lysergamides, which are applicable to the synthesis of N-Morpholinyllysergamide.

| Method | Activating Agent/Reagent | Key Features | Potential Drawbacks | Reference |

| Mixed Anhydride | Sulfur trioxide-dimethylformamide complex | Specific for lysergic acid morpholide synthesis. | Requires careful control of reaction conditions. | google.com |

| Mixed Anhydride | Trifluoroacetic anhydride | Effective for primary amines. | May lead to side reactions if not controlled. | google.com |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) with HOBt | Widely used, cost-effective. | Formation of insoluble dicyclohexylurea byproduct. | mdma.chpeptide.com |

| Phosphonium/Uronium Salt Coupling | HBTU, HATU, PyBOP | High efficiency, fast reaction times, low racemization. | Higher cost of reagents. | mdma.chbachem.compeptide.com |

The evolution of synthetic methodologies, particularly the adoption of advanced coupling reagents from peptide chemistry, provides more versatile and efficient routes to this compound and other lysergamides. These novel pathways offer advantages in terms of yield, purity, and the preservation of stereochemical integrity, which are critical for the preparation of well-defined chemical entities.

Molecular Design and Structure Activity Relationship Sar Studies of N Morpholinyllysergamide Maleate and Analogs

Identification of Key Structural Determinants for Biological Activity

The biological activity of lysergamides is not dictated by a single molecular feature but rather by the interplay of several key structural components. The tetracyclic ergoline (B1233604) core provides a rigid framework that correctly orients the critical pharmacophoric elements for receptor interaction.

The fundamental structure of lysergamides contains embedded phenethylamine (B48288) and tryptamine (B22526) pharmacophores, which are crucial for their interaction with monoamine neurotransmitter receptors. wikipedia.org Key determinants for the biological activity of this class of compounds include:

The Indole (B1671886) Moiety: The indole ring system, a core component of the embedded tryptamine structure, is essential. The indole nitrogen (N1) and its associated hydrogen atom are critical for binding, likely participating in hydrogen bonds with the receptor. Substitution at the N1 position generally leads to a significant decrease in affinity for serotonin (B10506) receptors. nih.gov

The N6-Methyl Group: The tertiary amine at the N6 position is a highly conserved feature among potent lysergamides. It is typically protonated at physiological pH, forming a cationic head that is believed to interact with a conserved aspartate residue in the binding pocket of G-protein coupled receptors. pitt.edu

The C8 Substituent: The nature of the amide substituent at the C8 position is one of the most critical modulators of pharmacological activity. heffter.org The size, shape, and electronic properties of this group profoundly influence both potency and the specific profile of receptor interactions. The diethylamide group of LSD is considered optimal for high potency. heffter.orgcaymanchem.com Replacing it with other groups, such as the morpholine (B109124) ring in N-Morpholinyllysergamide, results in a distinct pharmacological profile. nih.gov

The D-Ring Double Bond: The unsaturation at the C9-C10 position in the D-ring is a crucial feature for the hallucinogenic activity characteristic of compounds like LSD. Saturation of this double bond, as seen in dihydro-LSD, eliminates this activity. caymanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lysergamide (B1675752) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. wiley.com For lysergamide derivatives, QSAR studies can help rationalize the observed SAR and predict the potency of novel, unsynthesized analogs, thereby accelerating the drug design process. nih.gov

The foundation of a QSAR model is the selection of molecular descriptors that numerically represent the structural and chemical features of the molecules. nih.gov For a series of lysergamide analogs, a diverse set of descriptors would be calculated to capture the variations responsible for differences in biological activity. These can be categorized as:

Constitutional Descriptors: Simple counts of atoms, bonds, molecular weight, and number of rotatable bonds.

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching indices and topological shape indices.

Quantum-Chemical Descriptors: Calculated using computational chemistry methods, these descriptors provide insight into the electronic properties of the molecule. ucsb.edu For lysergamides, key descriptors would include:

The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.eduresearchgate.net

Partial atomic charges on key atoms, such as the N6 nitrogen and the carbonyl oxygen of the amide, which are critical for electrostatic interactions with the receptor.

Dipole moment.

Hydrophobicity Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a crucial descriptor, as it relates to the ability of the molecule to cross the blood-brain barrier and interact with hydrophobic pockets in the receptor.

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links them to the biological activity (e.g., receptor binding affinity Ki or functional potency EC50). nih.gov Common techniques include:

Multiple Linear Regression (MLR): This method creates a simple linear equation that is easy to interpret, showing the direct contribution of each descriptor to the activity.

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large or when they are correlated with each other. nih.gov It reduces the descriptor data into a smaller set of orthogonal latent variables and then performs regression, creating a more robust model.

Support Vector Machines (SVM): A machine learning technique that can handle complex, non-linear relationships between descriptors and activity, often providing high predictive accuracy.

A typical QSAR model for lysergamides might reveal, for instance, that high affinity is positively correlated with a specific range of LogP values and the partial positive charge on the N6 nitrogen, while being negatively correlated with the steric bulk of the C8 amide substituent.

Conformational Analysis and its Correlation with Receptor Interactions

The three-dimensional shape, or conformation, of a lysergamide molecule is paramount for its ability to fit into a receptor's binding pocket. While the ergoline core is largely rigid, the D-ring and the C8 amide substituent possess significant conformational flexibility. pitt.edu

NMR and computational studies have shown that the D-ring of lysergamides can exist in two primary half-chair conformations, often referred to as D1 and D2. core.ac.uk The preferred conformation can depend on the environment and the protonation state of the N6 nitrogen. core.ac.uk Molecular modeling suggests that for receptor binding, the N6-methyl group adopts a pseudo-equatorial position. pitt.edu This orientation is crucial for the interaction with a conserved aspartate residue present in the binding site of most monoamine receptors. pitt.edu

Furthermore, the orientation of the amide group at C8 is not fixed. Studies on conformationally constrained analogs of LSD, such as those incorporating a dimethylazetidine moiety, have demonstrated that the biologically active conformation of the diethylamide group at the receptor may be different from the conformation observed in the solid-state crystal structure. nih.gov This highlights that the molecule adopts a specific, energetically favorable conformation upon binding to achieve optimal interaction with the receptor.

Impact of Specific Substituents on Pharmacological Potency and Selectivity

SAR studies have systematically explored how modifying different parts of the lysergamide scaffold affects pharmacology.

C8 Amide Substituents: This is a key position for modulating activity. Replacing the diethyl groups of LSD with a cyclic morpholine ring to create N-Morpholinyllysergamide (LSM-775) alters the pharmacological profile. LSM-775 acts as a non-selective agonist at both 5-HT1A and 5-HT2A receptors. nih.gov Its potent 5-HT1A agonism is thought to mask its 5-HT2A-mediated effects, potentially explaining why it is reported to have weaker LSD-like effects in humans. nih.gov In general, very minor changes to the amide group, such as using isomeric N-methyl-N-propyl substituents instead of two ethyl groups, can lead to a tenfold decrease in potency compared to LSD. maps.org

N6-Alkyl Group Substituents: The N6-methyl group of LSD is not immutable. Replacing it with other small alkyl groups can maintain or even increase potency for certain effects. For example, N6-ethyl-nor-LSD (ETH-LAD) and N6-allyl-nor-LSD (AL-LAD) are both more potent than LSD in some assays. nih.gov However, larger or bulkier substituents at this position, such as isopropyl or n-butyl, tend to reduce activity. caymanchem.com

N1-Indole Nitrogen Substituents: Acylation or alkylation at the N1 position of the indole nitrogen drastically reduces affinity for the 5-HT2A receptor, often by one to two orders of magnitude. nih.gov Compounds like 1-acetyl-LSD (ALD-52) and 1-propanoyl-LSD (1P-LSD) are weak partial agonists or antagonists at the 5-HT2A receptor in vitro. nih.gov However, they retain significant in vivo activity because they are metabolized back to LSD (or the parent lysergamide), effectively functioning as prodrugs. nih.govnih.gov Studies show that the potency of these 1-acyl derivatives is often inversely proportional to the size of the acyl group. nih.govnih.govnih.gov

Table 1: Impact of N1-Acyl Substitution on In Vivo Potency Potency measured by mouse head-twitch response (HTR), a proxy for 5-HT2A receptor activation. A lower ED50 value indicates higher potency.

| Compound | N1-Substituent | ED50 (nmol/kg) | Potency Relative to LSD | Source |

|---|---|---|---|---|

| LSD | -H | 132.8 | 100% | nih.gov |

| ALD-52 | -Acetyl | 297.2 | ~45% | nih.gov |

| 1P-LSD | -Propanoyl | 349.6 | ~38% | nih.gov |

| 1B-LSD | -Butanoyl | 976.7 | ~14% | nih.gov |

| 1V-LSD | -Valeroyl | 373 | ~36% | nih.gov |

Pharmacophore Elucidation for Lysergamide Action

A pharmacophore model is an abstract concept that defines the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.net For lysergamide action, particularly at the 5-HT2A receptor, a well-defined pharmacophore can be elucidated from the extensive SAR data.

The key features of the lysergamide pharmacophore include:

Aromatic/Hydrophobic Site: Provided by the planar indole ring system, which engages in hydrophobic and/or π-stacking interactions within the receptor.

Hydrogen Bond Donor: The N-H group of the indole ring.

Positive Ionizable Feature: The N6 amine, which is protonated at physiological pH and forms a key salt bridge with an aspartate residue in the receptor. pitt.edu

Hydrogen Bond Acceptor: The carbonyl oxygen of the C8 amide group.

Hydrophobic Regions: The alkyl or cyclic substituents on the amide nitrogen, which occupy a hydrophobic pocket in the receptor. The precise shape and size of this feature are critical for high potency, as demonstrated by the superiority of the diethylamide group in LSD. heffter.org

Developing a selective pharmacophore model, for instance, to differentiate between 5-HT2A and 5-HT1A receptor agonists, would involve comparing the structures of selective and non-selective ligands (like LSM-775) to identify features that confer selectivity. nih.govnih.gov Such models are invaluable computational tools for screening large databases to identify novel compounds with a desired pharmacological profile.

Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| LSM-775 | N-Morpholinyllysergamide / Lysergic acid morpholide |

| LSD | Lysergic acid diethylamide |

| ETH-LAD | N6-ethyl-nor-lysergic acid diethylamide |

| AL-LAD | N6-allyl-nor-lysergic acid diethylamide |

| ALD-52 | 1-acetyl-lysergic acid diethylamide |

| 1P-LSD | 1-propanoyl-lysergic acid diethylamide |

| 1B-LSD | 1-butanoyl-lysergic acid diethylamide |

| 1V-LSD | 1-valeroyl-lysergic acid diethylamide |

| Ergine | Lysergic acid amide |

| Dihydro-LSD | Dihydrolysergic acid diethylamide |

Pharmacological Characterization and Receptor Interaction Profiling of N Morpholinyllysergamide Maleate

In Vitro Receptor Binding Affinities

The initial step in characterizing a compound's pharmacological action involves determining its binding affinity (often expressed as the inhibition constant, Ki) for a range of biological targets. This provides a quantitative measure of how strongly the ligand binds to a receptor.

N-Morpholinyllysergamide demonstrates significant affinity for several serotonin (B10506) (5-HT) receptor subtypes. nih.gov Radioligand binding assays performed by the NIMH Psychoactive Drug Screening Program (NIMH PDSP) using recombinant human receptors have quantified these interactions. nih.govresearchgate.net The compound shows nearly equivalent high affinity for both the human 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net Specifically, competitive binding assays using [³H]8-OH-DPAT for the 5-HT1A receptor and [³H]ketanserin for the 5-HT2A receptor yielded the Ki values detailed in the table below. nih.gov

Table 1: Binding Affinities (Ki) of N-Morpholinyllysergamide at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

|---|---|---|

| 5-HT1A | [³H]8-OH-DPAT | 31.0 ± 7.4 |

| 5-HT2A | [³H]ketanserin | 29.5 ± 4.1 |

Data sourced from Brandt et al. (2018). nih.govresearchgate.net

While specific Ki values for other subtypes like 5-HT2B and 5-HT2C are not detailed in the primary literature, functional data confirms that LSM-775 interacts with these receptors as well. wikipedia.orgnih.gov

Like other lysergamides such as LSD, N-Morpholinyllysergamide is known to interact with dopamine (B1211576) receptors. psu.edu Studies on this class of compounds show they compete for both D1-like and D2-like dopamine receptors in rat striatum. psu.edu The affinity of lysergamides for D2-like receptors is generally comparable to their affinity for 5-HT2A sites. psu.edu Their affinity for D1-like receptors is typically two- to three-fold lower, though still significant and comparable to prototypical D1 partial agonists. psu.edu While specific binding constants for LSM-775 at dopamine receptors are not explicitly detailed in the reviewed literature, this class-wide activity provides a strong basis for its expected interaction with the dopaminergic system. psu.edunih.gov

Comprehensive off-target screening provides insight into a compound's selectivity and potential for interactions with other signaling pathways. The primary pharmacological investigations for LSM-775 have focused on its serotonergic and, by extension, dopaminergic profiles, which are central to the activity of lysergamides. nih.govpsu.edu Screening protocols, such as those employed by the NIMH PDSP, often involve initial broad panels where compounds are tested at a standard concentration (e.g., 10 µM), and only targets showing significant inhibition are pursued for full characterization. nih.govresearchgate.net The published literature on LSM-775 prioritizes the characterization of its high-affinity serotonin receptor interactions, and detailed binding data for other neurotransmitter systems, such as adrenergic or histaminergic receptors, is not available. nih.gov

Assessment of Intrinsic Activity (Agonism, Antagonism, Partial Agonism) at Target Receptors

Beyond binding affinity, a compound's intrinsic activity describes its ability to produce a biological response upon binding to a receptor. It can act as a full agonist (eliciting a maximal response), a partial agonist (eliciting a submaximal response), or an antagonist (blocking the receptor from being activated). wikipedia.orgnih.gov

Determination of Ligand-Receptor Dissociation Rates and Residence Times

Ligand-receptor dissociation rates (k-off) and the resulting receptor residence time (the average time a ligand remains bound to its target) are critical kinetic parameters that can influence the duration and nature of a drug's effect. clinicaltrials.gov This information provides a more dynamic view of drug-receptor interactions than affinity constants alone. However, specific experimental data determining the dissociation rates and receptor residence times for N-Morpholinyllysergamide at its target receptors are not available in the cited scientific literature.

Functional Receptor Assays in Cellular Systems

Functional assays in cellular systems are used to confirm and quantify the intrinsic activity observed in binding studies by measuring downstream signaling events. For G protein-coupled receptors, these assays often involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) mobilization. nih.govnih.gov

The functional activity of N-Morpholinyllysergamide has been characterized in HEK293 cells expressing recombinant human serotonin receptors. Its full agonism at the 5-HT1A receptor was confirmed via an assay measuring the inhibition of cAMP accumulation. nih.gov Its partial agonism at 5-HT2 family receptors was assessed using a Gq-mediated Ca²⁺ mobilization assay. nih.gov The compound demonstrated the highest potency and efficacy at the 5-HT2A receptor compared to the 5-HT2B and 5-HT2C subtypes. nih.gov

Table 2: Functional Activity of N-Morpholinyllysergamide at Human Serotonin Receptors

| Receptor | Assay Type | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |

|---|---|---|---|

| 5-HT1A | cAMP Inhibition | 1.0 | 100% |

| 5-HT2A | Ca²⁺ Mobilization | 4.9 | 89% |

| 5-HT2B | Ca²⁺ Mobilization | 26 | 77% |

| 5-HT2C | Ca²⁺ Mobilization | 230 | 77% |

Data sourced from Brandt et al. (2018). nih.gov

Furthermore, consistent with the partial agonist activity of its chemical class, studies on related lysergamides in C-6 glioma cells expressing the D1A dopamine receptor showed they were able to stimulate cAMP accumulation, confirming functional partial agonism at this dopamine receptor subtype. psu.edu

Agonist-Evoked Signal Transduction Pathway Activation

Research has identified N-Morpholinyllysergamide maleate (B1232345) as a nonselective agonist at serotonin 5-HT1A and 5-HT2A receptors. nih.gov It exhibits a high affinity for both of these receptor subtypes. nih.gov Further characterization has revealed that LSM-775 acts as a potent full agonist at the 5-HT1A receptor, while functioning as a potent partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org

The activation of these receptors by an agonist like LSM-775 is expected to initiate specific intracellular signal transduction cascades. The 5-HT1A receptor is classically understood to couple to inhibitory G-proteins (Gi/o). wikipedia.org Activation of this pathway typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). wikipedia.org

Conversely, the 5-HT2A receptor is known to couple to Gq/11 proteins. nih.gov The activation of this pathway stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 can then trigger the release of intracellular calcium stores. nih.gov While these are the established pathways for the 5-HT1A and 5-HT2A receptors, direct experimental evidence specifically detailing the signal transduction pathways activated by N-Morpholinyllysergamide maleate is not extensively documented in publicly available scientific literature.

| Receptor | Ki (nM) |

|---|---|

| 5-HT1A | 31.0 ± 7.4 |

| 5-HT2A | 29.5 ± 4.1 |

Receptor Internalization and Desensitization Studies

The interaction of agonists with G protein-coupled receptors (GPCRs), such as the 5-HT1A and 5-HT2A receptors, can lead to receptor internalization and desensitization. These are crucial regulatory mechanisms that prevent overstimulation of signaling pathways. Desensitization often involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which then promotes the binding of β-arrestins. nih.gov The binding of β-arrestin can sterically hinder further G protein coupling and can also target the receptor for internalization into endosomes. nih.govnih.gov

Sustained exposure to an agonist can lead to a reduction in the number of receptors on the cell surface, a process known as down-regulation. nih.gov For the 5-HT2A receptor, it has been shown that desensitization can occur even without a change in the total number of receptors. nih.gov At present, there is a lack of specific studies in the scientific literature that have investigated the potential of this compound to induce internalization or desensitization of 5-HT1A or 5-HT2A receptors.

Modulation of Second Messenger Systems (e.g., cAMP, IP3)

Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. nih.gov As an agonist at 5-HT1A and 5-HT2A receptors, this compound is expected to modulate the levels of key second messengers.

Given that 5-HT1A receptors are coupled to the inhibition of adenylyl cyclase, agonism by LSM-775 would be predicted to decrease the intracellular concentration of cyclic AMP (cAMP). wikipedia.org This reduction in cAMP would, in turn, affect the activity of downstream effectors such as protein kinase A (PKA).

Mechanistic Investigations into the Cellular and Molecular Actions of N Morpholinyllysergamide Maleate

Elucidation of Intracellular Signaling Cascades Triggered by Receptor Activation

The primary mechanism of action for N-Morpholinyllysergamide maleate (B1232345) involves its interaction with various serotonin (B10506) (5-HT) receptors, thereby initiating intracellular signaling cascades. Research has demonstrated that LSM-775 is a potent agonist at several key serotonin receptors.

Specifically, it acts as a full agonist at the human 5-HT₁A receptor, with studies showing its ability to inhibit cyclic adenosine (B11128) monophosphate (cAMP) accumulation in human embryonic kidney 293 (HEK293) cells that express this receptor. nih.gov This indicates its role in modulating Gαi/o-coupled signaling pathways.

Furthermore, LSM-775 is a partial agonist at the human 5-HT₂ family of receptors, including 5-HT₂A, 5-HT₂B, and 5-HT₂C. wikipedia.orgnih.gov Its activity at these receptors was evaluated using Gq-mediated calcium (Ca²⁺) mobilization assays in HEK293 cells. nih.gov The compound demonstrated the highest potency and efficacy at the 5-HT₂A receptor compared to the 5-HT₂B and 5-HT₂C subtypes. nih.gov The activation of 5-HT₂ receptors is known to primarily involve the Gαq/11 signaling pathway, which leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events. nih.gov

The following table summarizes the functional efficacy and potency of LSM-775 at various human serotonin receptors as determined by in vitro studies. nih.gov

| Receptor Subtype | Signaling Pathway Assessed | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Agonist Type |

| 5-HT₁A | cAMP Inhibition | 1.0 nM | Full | Full Agonist |

| 5-HT₂A | Ca²⁺ Mobilization | 4.9 nM | 89% | Partial Agonist |

| 5-HT₂B | Ca²⁺ Mobilization | 26 nM | 77% | Partial Agonist |

| 5-HT₂C | Ca²⁺ Mobilization | 230 nM | 77% | Partial Agonist |

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ (Maximum effect) is the maximal response that a drug can produce.

Investigation of Downstream Cellular Responses in Preclinical Models

The downstream cellular responses to N-Morpholinyllysergamide maleate have been investigated in preclinical models, most notably through the head-twitch response (HTR) in mice. The HTR is a behavior that is considered a reliable proxy for 5-HT₂A receptor activation and is often used to screen for potential hallucinogenic-like effects of compounds. nih.govnih.gov

In studies with C57BL/6J mice, administration of LSM-775 alone did not lead to an increase in the head-twitch response, even at significant doses. nih.govnih.govresearchgate.net This is a notable finding, as activation of the 5-HT₂A receptor is typically expected to induce this behavior. nih.gov

However, when the mice were pretreated with WAY-100635, a selective 5-HT₁A receptor antagonist, the subsequent administration of LSM-775 resulted in a robust and dose-dependent increase in the HTR. nih.govnih.gov This suggests that the concurrent activation of 5-HT₁A receptors by LSM-775 effectively masks or suppresses the 5-HT₂A receptor-mediated head-twitch response. nih.govnih.govresearchgate.net This interaction highlights a key aspect of the compound's downstream cellular and behavioral effects in a preclinical setting.

Analysis of Receptor-Mediated Gene Expression and Protein Regulation

There is currently a lack of published research specifically examining the effects of this compound on receptor-mediated gene expression and protein regulation. Studies investigating the transcriptomic and proteomic changes following administration of other serotonergic compounds, such as LSD, have been conducted and have identified alterations in genes and proteins related to neuroplasticity, energy metabolism, and cellular proteostasis in human brain organoids. biorxiv.org However, similar analyses for this compound have not been reported in the scientific literature. Therefore, no data is available to detail how this specific compound may alter the expression of genes or the regulation of proteins downstream of its primary receptor targets.

Neurobiological Substrates and Systems-Level Effects in Preclinical Models

The primary neurobiological substrates for this compound identified in preclinical models are the serotonin 5-HT₁A and 5-HT₂A receptors within the central nervous system. nih.govnih.gov The systems-level effects of the compound appear to be largely defined by the integrated response of these two receptor systems.

Metabolic Pathways and Biotransformation of N Morpholinyllysergamide Maleate

In Vitro Metabolic Stability and Enzyme Kinetic Studies

In vitro metabolic stability assays are crucial in drug discovery for predicting a compound's in vivo behavior. nuvisan.com These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com The rate of metabolism provides key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which help in forecasting in vivo bioavailability and half-life. nuvisan.comif-pan.krakow.pl

For N-Morpholinyllysergamide, in vitro studies using human liver microsomes (HLMs) are essential to determine its metabolic fate. if-pan.krakow.pl The Michaelis-Menten constant (Km) and the maximum velocity of the reaction (Vmax) are determined to understand the enzyme kinetics. if-pan.krakow.pllibretexts.org Km indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, providing insight into the enzyme's affinity for the substrate. libretexts.org A low Km value suggests a high affinity. youtube.com Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. libretexts.org The intrinsic clearance (CLint) is then calculated as the ratio of Vmax to Km. if-pan.krakow.pl

The metabolic stability of a compound is often categorized based on its in vitro half-life. For instance, a compound with a short half-life in HLMs is considered to have a high clearance and potentially low bioavailability.

Table 1: In Vitro Metabolic Stability Parameters

| Parameter | Description | Significance |

| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized in an in vitro system like human liver microsomes. nih.gov | A shorter t½ suggests higher metabolic lability and potentially rapid in vivo clearance. nih.gov |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. nih.gov Calculated as Vmax/Km. if-pan.krakow.pl | A high CLint indicates efficient metabolism and likely high first-pass effect. |

| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. libretexts.org | Reflects the affinity of the enzyme for the substrate; a lower Km indicates higher affinity. youtube.com |

| Maximum Velocity (Vmax) | The maximum rate of an enzymatic reaction when the enzyme is saturated with the substrate. libretexts.org | Indicates the maximum metabolic capacity of the enzyme for the compound. |

Identification and Structural Elucidation of Primary Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a compound. For N-Morpholinyllysergamide, this would involve incubating the compound with human liver microsomes followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Oxidative reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, are common Phase I metabolic pathways. mdpi.com

Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule. For a compound like N-Morpholinyllysergamide, hydroxylation can occur on the aromatic rings of the lysergamide (B1675752) core or on the morpholine (B109124) ring. For example, studies on related compounds have shown hydroxylation of the phenethyl group. nih.gov

N-Oxidation: Tertiary amines, such as the nitrogen in the morpholine ring of N-Morpholinyllysergamide, can undergo N-oxidation to form N-oxides. mdpi.comsemanticscholar.org This reaction is often catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). mdpi.comsemanticscholar.org

Dealkylation is the removal of an alkyl group from a molecule and is a significant metabolic pathway for many drugs. nih.govnih.gov

N-Dealkylation: This process involves the cleavage of a carbon-nitrogen bond, often catalyzed by CYP450 enzymes. mdpi.comnih.gov In the case of N-Morpholinyllysergamide, the morpholine ring is attached to the lysergamide structure via an amide linkage, not a simple N-alkyl bond. However, if any N-alkyl groups were present elsewhere in a related structure, N-dealkylation would be a plausible metabolic route. nih.govresearchgate.net For instance, N-demethylation is a common reaction for tricyclic antidepressants. semanticscholar.org

Hydrolysis is the cleavage of chemical bonds by the addition of water.

Amide Hydrolysis: The amide bond connecting the morpholine ring to the lysergamide core in N-Morpholinyllysergamide is a potential site for hydrolysis. This reaction would cleave the molecule into lysergic acid and morpholine. Studies on similar compounds, such as N-triphenylmethylmorpholine, have shown rapid hydrolysis in the stomach. nih.gov

Conjugation reactions are Phase II metabolic pathways where a polar endogenous molecule is attached to the parent compound or its Phase I metabolite, facilitating excretion. uomus.edu.iq

Glucuronidation: This involves the attachment of glucuronic acid to functional groups like hydroxyls, amines, or carboxylic acids. If N-Morpholinyllysergamide undergoes hydroxylation in Phase I, the resulting hydroxylated metabolites can be further conjugated with glucuronic acid. uomus.edu.iq

Sulfation: This is the conjugation with a sulfonate group. It is a common pathway for phenols and can compete with glucuronidation. uomus.edu.iq

Characterization of Cytochrome P450 Isoenzymes and Other Metabolic Enzymes Involved

Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. dovepress.com The major human CYP450 isoenzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov

To determine which CYP isoenzymes metabolize N-Morpholinyllysergamide, several in vitro approaches can be used:

Recombinant Human CYP Enzymes: Incubating the compound with a panel of individual, recombinantly expressed CYP isoenzymes (e.g., CYP1A1, CYP2C9, CYP2D6, CYP3A4) can identify which enzymes are capable of metabolizing it. sigmaaldrich.com

Table 2: Major Human Cytochrome P450 Isoenzymes and Their Relevance

| Isoenzyme | Common Substrates/Inhibitors | Potential Role in N-Morpholinyllysergamide Metabolism |

| CYP3A4/5 | Metabolizes a wide range of drugs. dovepress.com Inhibited by ketoconazole, induced by rifampicin. dovepress.com | Likely involved in oxidative metabolism, such as hydroxylation and potentially N-dealkylation if applicable. nih.gov |

| CYP2D6 | Metabolizes tricyclic antidepressants, neuroleptics. dovepress.com Inhibited by quinidine, fluoxetine. dovepress.com | May play a role, given the structural similarities of the lysergamide core to some psychoactive compounds. |

| CYP2C9 | Metabolizes NSAIDs, warfarin. dovepress.com | Could be involved in the formation of specific hydroxylated metabolites. nih.gov |

| CYP2C19 | Metabolizes proton pump inhibitors, clopidogrel. | Its involvement would need to be determined through specific in vitro assays. |

| CYP1A2 | Metabolizes caffeine, theophylline. Induced by smoking. | Its role would be investigated as part of a comprehensive enzyme mapping study. |

| FMOs | Catalyze the N-oxidation of many tertiary amines. mdpi.comsemanticscholar.org | Could be responsible for the formation of N-oxide metabolites of the morpholine ring. |

Influence of Metabolic Transformations on Pharmacological Activity

Research has shown that the activation of 5-HT2A receptors by serotonergic hallucinogens is responsible for their characteristic psychedelic effects. nih.gov In animal models, this is often assessed through the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential. nih.govfrontiersin.org Interestingly, LSM-775 on its own does not induce the head-twitch response in mice. nih.govfrontiersin.org However, when the 5-HT1A receptors are blocked by a selective antagonist such as WAY-100,635, LSM-775 then elicits a robust HTR. nih.gov This finding strongly suggests that the concurrent activation of 5-HT1A receptors by LSM-775 actively suppresses or masks its 5-HT2A-mediated psychedelic-like effects. nih.govfrontiersin.org This interaction may explain the reports of LSM-775 having weak or threshold psychedelic effects in humans compared to other lysergamides. nih.gov

While the pharmacology of the parent compound, LSM-775, has been characterized, there is currently a notable lack of published research on the specific pharmacological activities of its metabolites. The in vitro metabolism studies have successfully identified the chemical structures of the metabolites formed through N-dealkylation and hydroxylation. researchgate.net However, to date, these metabolites have not been isolated and pharmacologically tested to determine their affinity and efficacy at 5-HT receptors or other potential targets.

Advanced Analytical Methodologies for the Characterization and Detection of N Morpholinyllysergamide Maleate

Chromatographic Separation Techniques

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental technique used in the analysis of lysergamides. However, the analysis of these compounds, including N-Morpholinyllysergamide, can present challenges. Isomeric forms of lysergamides can be difficult to separate and distinguish using GC alone. nih.gov For instance, studies on related lysergamides have shown that while differentiation from some isomers is possible, chromatographic traces can show significant overlap between others. ljmu.ac.uk

To overcome these challenges, derivatization is a common strategy to improve GC separation. nih.gov The use of derivatizing agents like 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide (BSTFA) has been shown to enhance the chromatographic separation of lysergamide (B1675752) isomers. nih.govljmu.ac.uk This process modifies the analytes to increase their volatility and thermal stability, resulting in better-defined peaks and improved resolution on the GC column. ljmu.ac.uk

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for the analysis of complex compounds like N-Morpholinyllysergamide. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone in many forensic laboratories for the rapid identification of illicit substances. mdpi.com In the analysis of lysergamides, GC-MS provides detailed mass spectra that are critical for structural elucidation. ljmu.ac.uk Even when chromatographic separation is incomplete, tandem mass spectrometry (GC-MS/MS) can provide sufficient information to distinguish between isomers based on their fragmentation patterns. nih.gov For example, analyzing the fragmentation of a specific iminium ion (m/z 72) has proven effective in differentiating closely related lysergamide isomers. nih.gov Non-alcoholic solvents are often recommended for sample preparation in GC-MS analysis of LSD analogs to ensure stability and sensitivity. mdpi.com

A typical GC-MS method for lysergamide analysis might involve:

Column: A fused silica (B1680970) capillary column, such as a DB-1 (30 m × 0.25 mm, 0.25 μm film thickness). ljmu.ac.uk

Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 15°C/min, and held for a further 20 minutes. ljmu.ac.uk

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 ml/min). ljmu.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for both identification and quantification. nih.gov This technique is particularly advantageous when dealing with thermally labile compounds or when derivatization is not desirable. An LC-MS/MS method can be developed to improve the separation between lysergamides and their related isomers like iso-LSD. nih.gov In cases where co-elution still occurs, the comparison of ion ratios from different MS/MS transitions can facilitate a clear differentiation. nih.gov The versatility and robustness of LC-MS/MS make it indispensable for analyzing biological samples in pharmacotoxicological cases. nih.gov

Development and Validation of Quantitative Analytical Methods

The development and validation of quantitative methods are essential to ensure that the results are reliable, reproducible, and accurate. nih.govresearchgate.net For a method to be considered validated, it must be assessed for several key performance characteristics.

Assessment of Sensitivity, Selectivity, and Reproducibility

Sensitivity refers to the ability of a method to detect and quantify small amounts of the analyte. It is often evaluated by establishing the linear range of the method. For example, a validated LC-MS method for dexchlorpheniramine (B1670334) maleate (B1232345) demonstrated excellent linearity over a concentration range of 1 to 150 ng/mL. researchgate.net Similarly, a GC-MS method for various drugs showed linearity in the 0.025–2.000 µg/mL range with correlation coefficients greater than 0.99. nih.gov

Selectivity is the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net In MS-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions that are unique to the target compound.

Reproducibility (or precision) measures the closeness of agreement between repeated measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). Validation studies for quantitative methods often report intra- and inter-batch precision. For a GC-MS method, RSDs lower than 10.0% were achieved, while another study reported RSD values of less than 12.6% for extraction recoveries, demonstrating good precision. nih.govnih.gov

Table 1: Example of Validation Parameters for Quantitative Chromatographic Methods

| Parameter | Method | Analyte Class | Finding | Source |

| Linearity | LC-MS | Antihistamine Maleate | 1 - 150 ng/mL | researchgate.net |

| Linearity | GC-MS | Various Drugs | 0.025 - 2.000 µg/mL (r² > 0.99) | nih.gov |

| Precision (RSD) | GC-MS | Various Drugs | < 10.0% | nih.gov |

| Recovery | GC-MS | Antiepileptic Drugs | 88.0% - 94.5% | nih.gov |

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These limits are crucial for determining the applicability of a method, especially when analyzing trace amounts in forensic or biological samples. For instance, a validated GC-MS method for the semiquantitative analysis of various drugs in serum had an LOQ of 0.025 µg/mL. nih.gov Highly sensitive LC-MS/MS methods can achieve even lower detection limits, often in the picogram per milliliter (pg/mL) range. lcms.cznih.gov

Evaluation of Matrix Effects in Research Samples

When analyzing research samples, particularly biological fluids like plasma or urine, the sample matrix can interfere with the analysis. nih.govnih.gov This phenomenon, known as the matrix effect , can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification. nih.gov It occurs when co-eluting endogenous components from the matrix affect the ionization efficiency of the target analyte. nih.gov

Evaluating and mitigating matrix effects is a critical part of method validation for bioanalytical assays. nih.gov One strategy to minimize these effects is to improve the chromatographic separation, ensuring that the analyte of interest does not co-elute with interfering components from the plasma matrix. nih.gov Alternatively, more selective sample preparation and extraction techniques can be employed to remove a larger portion of the endogenous matrix components before analysis. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches for N Morpholinyllysergamide Maleate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intrinsic properties of N-Morpholinyllysergamide maleate (B1232345) at the atomic and subatomic levels. These methods can elucidate the electronic structure, predict reactivity, and simulate spectroscopic data, providing a detailed understanding of the molecule's behavior. nih.gov

The electronic structure of a molecule is fundamental to its chemical properties. arxiv.org By solving the Schrödinger equation for the molecule, albeit with approximations, quantum chemical methods can determine the distribution of electrons and the energies of molecular orbitals. For N-Morpholinyllysergamide maleate, this would involve calculating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions.

Reactivity predictions can be derived from the electronic structure. For instance, the regions of the molecule with the highest electron density, often indicated by the HOMO, are likely sites for electrophilic attack. Conversely, regions with low electron density, associated with the LUMO, are susceptible to nucleophilic attack. This information is invaluable for understanding potential metabolic pathways and for designing analogs with modified reactivity profiles.

Spectroscopic predictions, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be simulated using quantum chemical calculations. By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be produced. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.

Table 1: Predicted Electronic Properties of N-Morpholinyllysergamide

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the molecular basis of a drug's action and in screening virtual libraries of compounds for potential therapeutic candidates. youtube.com For this compound, molecular docking simulations can be employed to predict its binding mode within the active sites of its target receptors, such as serotonin (B10506) and dopamine (B1211576) receptors.

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the receptor's binding pocket. The scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

Through molecular docking, it is possible to identify the key amino acid residues in the receptor that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, docking studies could reveal specific hydrogen bonds between the morpholine (B109124) ring and polar residues in the receptor, as well as hydrophobic interactions between the lysergamide (B1675752) core and nonpolar residues.

Table 2: Predicted Interactions of N-Morpholinyllysergamide with a Serotonin Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp115 | Hydrogen Bond | 2.8 |

| Ser159 | Hydrogen Bond | 3.1 |

| Phe234 | Hydrophobic | 3.5 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Free Energy Calculations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the receptor over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and the calculation of binding free energies. nih.gov

Conformational sampling is a key application of MD simulations. nih.gov By simulating the movement of the this compound-receptor complex over a period of nanoseconds to microseconds, it is possible to observe the different conformations that the complex can adopt. This is crucial for understanding the stability of the binding pose predicted by docking and for identifying any alternative binding modes.

Binding free energy calculations are another powerful application of MD simulations. These calculations provide a more accurate estimate of the binding affinity than the scoring functions used in molecular docking. Common methods for calculating binding free energies from MD simulations include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can be used to rank the binding affinities of different ligands and to guide the optimization of lead compounds.

Virtual Screening and De Novo Design of Novel Lysergamide Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening. For this compound, virtual screening could be used to identify novel lysergamide analogs with improved potency or selectivity. mdpi.com

The process of virtual screening typically involves docking a large library of compounds into the binding site of the target receptor and then ranking them based on their predicted binding affinities. The top-ranked compounds can then be selected for experimental testing.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. nih.gov This approach uses algorithms to generate new chemical structures that are predicted to have high affinity and selectivity for the target receptor. For lysergamides, de novo design could be used to create entirely new scaffolds that retain the desired pharmacological activity while having improved pharmacokinetic properties.

Application of Machine Learning in Predictive Modeling for this compound Research

Machine learning, a branch of artificial intelligence, is increasingly being used in drug discovery to build predictive models for a wide range of properties, including biological activity, toxicity, and pharmacokinetics. nih.govresearchgate.net For this compound research, machine learning models could be trained on existing data for other lysergamides to predict the properties of novel analogs. researchgate.net

These predictive models can be built using a variety of machine learning algorithms, such as random forests, support vector machines, and deep neural networks. nih.gov The models are trained on a dataset of molecules with known properties and then used to predict the properties of new, untested molecules. This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Serotonin |

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing N-Morpholinyllysergamide maleate, and how can reaction efficiency be validated?

- Methodological Answer :

-

Chemical Synthesis : Reactive distillation (RD) is a validated approach for maleate derivatives. Key parameters include:

-

Total theoretical stages: 17 (rectifying: 3, reactive: 7, stripping: 5).

-

Reflux ratio: 0.25, operating pressure: 0.1 MPa, reboiler duty: 250 Cal/Sec .

-

Feed mole ratio optimization (e.g., 1:5 for dimethyl maleate) ensures high conversion.

-

Biocatalytic Synthesis : Genetically engineered E. coli can produce maleate via engineered metabolic pathways. Critical steps include:

-

Identification of intermediates (e.g., fumarate, malate) and gene insertion for pathway completion.

-

Isotopic labeling (e.g., deuterium in D₂O) to track stereochemical specificity during hydratase reactions .

-

Validation : Post-synthesis purity is assessed via HPLC (USP standards) with peak integration for impurity quantification (e.g., ≤0.1% threshold) .

- Data Table :

| Method | Key Parameters | Yield/Purity | Reference |

|---|---|---|---|

| Reactive Distillation | 17 stages, reflux ratio 0.25 | 95% conversion | |

| Microbial Synthesis | Engineered fumarase pathway in E. coli | 85% yield |

Q. How can researchers ensure the structural integrity and stereochemical purity of this compound?

- Methodological Answer :

- FTIR/NMR : Confirm maleate conjugation via characteristic carbonyl peaks (1650–1700 cm⁻¹) and morpholine ring protons (δ 3.5–4.0 ppm).

- Isotopic Analysis : Use D₂O equilibration to verify stereospecificity. Monodeuterated products indicate enzyme-mediated specificity (e.g., maleate hydratase) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) and hygroscopicity under controlled humidity .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in receptor binding kinetics between in vitro and in vivo models?

- Methodological Answer :

-

In Vitro Assays :

-

Use non-competitive NMDA receptor antagonism models (e.g., MK-801 binding protocols) with radiolabeled ligands (³H-dizocilpine) to quantify IC₅₀ values .

-

MTT assays (e.g., 48-hour exposure at 0.01–10 µM) evaluate cytotoxicity in neuroblastoma cell lines .

-

In Vivo Validation :

-

Combine Western blotting (fibronectin/α-SMA levels) and flow cytometry (M1/M2 macrophage polarization) in renal injury models to assess tissue-specific effects .

-

Data Reconciliation : Apply multivariate regression to account for metabolic differences (e.g., cytochrome P450 activity) between models .

- Data Table :

Q. How can researchers address discrepancies in metabolic stability data for maleate derivatives across preclinical studies?

- Methodological Answer :

- Isotopic Tracers : Use deuterated maleate (e.g., D₂O incubation) to track metabolic intermediates via LC-MS. Monodeuterated n-malate confirms enzyme specificity .

- Species-Specific Metabolism : Compare hepatic microsome assays (human vs. rodent) to identify interspecies variability in hydrolysis rates.

- Advanced Analytics : Pair thermogravimetric analysis (TGA) with conductivity testing to correlate thermal degradation products with metabolic pathways .

Q. What strategies optimize the formulation of this compound for sustained-release delivery systems?

- Methodological Answer :

- Hydrogel Encapsulation : Use maleate-functionalized polymers (e.g., polyethylene glycol maleate) for pH-responsive release. Characterize swelling ratios and drug-loading efficiency via UV-Vis spectroscopy .

- Accelerated Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.